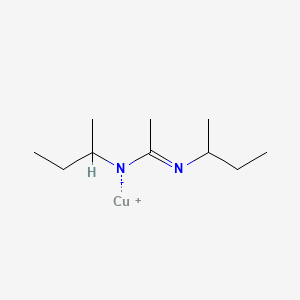
chloroplatinum(1+);4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride is a complex platinum compound. It is characterized by the presence of a platinum ion coordinated with a terpyridine ligand substituted with a 4-methylphenyl group and a chloride ion. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride typically involves the coordination of platinum with the terpyridine ligand. The process generally starts with the preparation of the terpyridine ligand, followed by its reaction with a platinum precursor, such as potassium tetrachloroplatinate(II) or platinum(II) chloride. The reaction is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring precise control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and halides. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, often under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce higher oxidation state platinum species .
Scientific Research Applications
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the electronic properties of platinum complexes.
Biology and Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the cytotoxic properties of platinum compounds.
Industry: It may be used in the development of advanced materials, such as catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride involves its interaction with biological molecules. In the context of anticancer research, it is believed to bind to DNA, causing cross-linking and disrupting the replication process, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(SP-4-2)-[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine-kappan1,kappan1’]dibromo-nickel: This compound features a nickel center coordinated with a bipyridine ligand and bromide ions.
(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol: A triazole-based compound with a similar aromatic substitution pattern.
Uniqueness
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride is unique due to its platinum center and the specific terpyridine ligand coordination. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
chloroplatinum(1+);4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUJHRZLKCPPX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.[Cl-].Cl[Pt+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3Pt |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8251304.png)







![copper;acetic acid;(2R)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate](/img/structure/B8251353.png)


![3-Methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B8251387.png)


